N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide
Description
N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide is a hydroxamic acid derivative characterized by a propanamide backbone modified with a sulfamoyl group linked to a pyridin-2-ylethyl moiety.
Properties
CAS No. |
919996-84-2 |
|---|---|
Molecular Formula |
C10H15N3O4S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-hydroxy-3-(2-pyridin-2-ylethylsulfamoyl)propanamide |
InChI |
InChI=1S/C10H15N3O4S/c14-10(13-15)5-8-18(16,17)12-7-4-9-3-1-2-6-11-9/h1-3,6,12,15H,4-5,7-8H2,(H,13,14) |
InChI Key |
PLYDYLBYJULAQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNS(=O)(=O)CCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. One method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) promoting C–C bond cleavage . Another approach uses ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfamoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pyridine ring enhances the compound’s ability to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Modifications
The compound shares its N-hydroxypropanamide core with several analogs, but variations in substituents significantly alter physicochemical and biological properties:
Key Observations:
- Bioactivity : The target compound’s pyridinyl-sulfamoyl group may enhance target binding (e.g., via π-π interactions) compared to simpler carboxamides like compound 8 .
- Synthetic Efficiency : Compound 4e demonstrates high purity (98%) despite moderate yield (69%), suggesting robust purification protocols (e.g., LC-MS) .
Functional Group Impact on Properties
- Sulfamoyl vs. Carboxamide : The sulfamoyl group in the target compound and 4e may improve solubility and enzyme binding compared to carboxamides like 8 .
- Pyridinyl vs. Aromatic Rings : Pyridinyl groups (target, 4e ) enhance polarity and hydrogen-bonding capacity compared to cyclohexane (8 ) or dioxoisoindolinyl (5 ) moieties .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: While panobinostat targets HDACs, analogs like 4e show promise for ERAP2 inhibition, indicating structural versatility .
Biological Activity
N-Hydroxy-3-{[2-(pyridin-2-YL)ethyl]sulfamoyl}propanamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular structure, which includes a hydroxyl group, a sulfamoyl moiety, and a pyridine ring. This unique combination contributes to its biological properties.
This compound exhibits various mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Receptor Binding : It interacts with various receptors, potentially modulating signal transduction pathways.
- Nitric Oxide Modulation : Research indicates that it may influence nitric oxide levels in cells, which is crucial for various physiological processes.
Biological Activity
The biological activity of this compound has been evaluated through several studies:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it showed effective inhibition against various bacterial strains at concentrations as low as 10 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis and function.
Anticancer Properties
Research has indicated potential anticancer effects. In vitro studies using cancer cell lines (e.g., HT-29 and TK-10) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for these effects were reported around 15 µM, indicating a promising therapeutic window.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated samples compared to controls.
- Case Study on Cancer Cell Lines : In a comparative study with known anticancer agents, the compound demonstrated superior activity against colorectal cancer cell lines, leading to increased apoptosis rates as measured by flow cytometry.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
